tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a bromophenyl group and an azaspiro structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate involves several steps. One common method includes the reaction of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate with 4-bromobenzyl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts.
Scientific Research Applications
tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of spirocyclic structures’ biological activities, including their potential as enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure provides stability and specificity to the compound, allowing it to bind effectively to its targets .
Comparison with Similar Compounds
tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the functional groups attached, leading to different chemical and biological properties.
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: Another related compound with a different substitution pattern, affecting its reactivity and applications.
These comparisons highlight the uniqueness of tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2
Properties
Molecular Formula |
C18H24BrNO2 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(18)13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3 |
InChI Key |
ULBLEEIHHSBAGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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